molecular formula C11H14N2S B2641013 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE CAS No. 637322-08-8

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2641013
CAS No.: 637322-08-8
M. Wt: 206.31
InChI Key: PHYVVGSMMZPGII-UHFFFAOYSA-N
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Description

5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a methyl group at position 5 and a propylsulfanyl (SPr) moiety at position 2. The methyl group enhances steric stability, while the sulfur atom in the propylsulfanyl chain contributes to electronic effects and lipophilicity.

Properties

IUPAC Name

6-methyl-2-propylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-6-14-11-12-9-5-4-8(2)7-10(9)13-11/h4-5,7H,3,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYVVGSMMZPGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Anthelmintic Activity

One of the primary applications of 5-methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole is as an anthelmintic agent. It is structurally related to albendazole, a well-known broad-spectrum anthelmintic used to treat parasitic infections. The compound exhibits efficacy against various helminths by inhibiting their microtubule formation and disrupting glucose uptake, ultimately leading to the death of the parasites.

Case Study: Albendazole Efficacy
A clinical study demonstrated that albendazole effectively treated neurocysticercosis, a parasitic infection caused by the larval stage of Taenia solium. Patients receiving albendazole showed significant improvement in symptoms and reduction in cyst burden on imaging studies .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: Inhibition of Inflammatory Cytokines
In vitro studies revealed that derivatives of benzodiazole significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines, suggesting potential therapeutic roles in inflammatory diseases .

Toxicological Profile

While exploring its applications, it is crucial to consider the toxicological aspects. Preliminary assessments suggest that this compound may exhibit hepatotoxicity at high doses. Monitoring liver function tests is recommended during therapeutic use to mitigate risks associated with liver injury .

Potential Research Directions

Given its promising pharmacological profile, future research could focus on:

  • Development of Novel Formulations : Exploring different delivery systems to enhance bioavailability and therapeutic efficacy.
  • Combination Therapies : Investigating synergistic effects with other anti-parasitic or anti-inflammatory agents.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.

Mechanism of Action

The mechanism of action of 5-METHYL-2-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs include derivatives of benzodiazole and related heterocycles (e.g., indazole) with varied substituents. Below is a detailed analysis:

Substituent Analysis and Physicochemical Properties

Target Compound :
  • Substituents :
    • Position 5 : Methyl (Me) group.
    • Position 2 : Propylsulfanyl (SPr) chain.
  • Key Features: The sulfur atom in SPr increases lipophilicity compared to oxygen-based substituents (e.g., propyl ether).
Analog 1 : 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole
  • Substituents :
    • Position 1 : 5-Fluoropentyl chain.
    • Position 2 : Naphthalene-1-carbonyl group.
  • Key Features :
    • Fluoropentyl chain introduces fluorine, enhancing electronegativity and metabolic resistance.
    • Naphthalene-carbonyl adds bulk and aromaticity, increasing molecular weight (predicted logP > 4) but reducing aqueous solubility.
Analog 2 : 1-[(4-Fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide
  • Core : Indazole (benzodiazole analog with fused benzene ring).
  • Substituents :
    • Position 1 : 4-Fluorophenylmethyl group.
    • Position 3 : Adamantane-containing carboxamide.
  • Key Features: Adamantane’s rigidity may improve target binding specificity.

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (Da)* Predicted logP* Key Functional Attributes
5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole Benzodiazole 5-Me, 2-SPr ~208 ~3.2 Moderate lipophilicity, sulfur-mediated reactivity
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole Benzodiazole 1-FPentyl, 2-naphthoyl ~394 ~4.8 High lipophilicity, bulky aromatic substituents
1-[(4-Fluorophenyl)methyl]-N-(adamantan-1-yl)-1H-indazole-3-carboxamide Indazole 1-4-FBz, 3-adamantane carboxamide ~461 ~5.1 Rigid structure, fluorinated aromaticity

*Molecular weight and logP values are estimates based on structural features.

Biological Activity

5-Methyl-2-(propylsulfanyl)-1H-1,3-benzodiazole is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C12H15N3O2S
  • Molecular Weight : 265.34 g/mol
  • Chemical Structure : The compound features a benzimidazole core with a methyl and propylsulfanyl substituent, which contributes to its bioactivity.

Antiparasitic Activity

This compound is structurally related to other benzimidazole derivatives known for their anthelmintic properties. For example, Albendazole, a well-known benzimidazole derivative, is effective against gastrointestinal parasites. This compound is hypothesized to exhibit similar antiparasitic effects due to its structural similarities and the presence of the sulfanyl group, which may enhance its bioavailability and efficacy against parasitic infections .

Antitumor Activity

Recent studies have indicated that various benzimidazole derivatives possess significant antitumor activity. For instance, compounds derived from the benzimidazole scaffold have shown promise in inhibiting cancer cell proliferation across multiple cell lines. Specifically, derivatives with modifications at the 5-position have been linked to enhanced cytotoxicity against lung cancer cell lines such as A549 and HCC827 .

In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against these cancer cell lines, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Key modifications that enhance activity include:

  • Substituents at the 5-position : Methyl and propyl groups can improve solubility and bioavailability.
  • Sulfanyl groups : Enhance interaction with biological targets due to increased lipophilicity.

A review of literature on benzimidazole derivatives suggests that variations in substituents significantly affect their pharmacological profiles, including antimicrobial and anticancer activities .

In Vitro Studies

In a recent study focusing on the antitumor effects of benzimidazole derivatives, several compounds were tested for their ability to inhibit cell growth in human lung cancer cell lines. The results indicated that compounds similar to this compound showed promising results:

CompoundCell LineIC50 (µM)
Compound AA5496.75 ± 0.19
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These findings suggest that structural modifications can lead to significant enhancements in anticancer activity .

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated using standard broth microdilution methods against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections alongside its antiparasitic properties .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsKey Analytical ValidationReference
Solvent-free aminationHydrazine hydrate, absolute alcohol, TLCTLC (7:3 CHCl₃:MeOH)
Na₂S₂O₅ cyclizationDMF, Na₂S₂O₅, 30 mL solventNMR, IR, mass spectrometry

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Confirms substituent positions and purity. For example, sulfanyl and methyl groups show distinct shifts in aromatic regions .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~600–700 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .

Advanced: How can solvent-free synthesis be optimized for higher yields?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate amination .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Reagent Ratios : Excess hydrazine hydrate (1.2 eq.) ensures complete intermediate formation .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to avoid over-reaction .

Advanced: What computational approaches model the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution.
  • Molecular Docking : Evaluates binding affinity with biological targets (e.g., bacterial enzymes) using software like AutoDock .
  • MD Simulations : Analyzes stability in solvent environments (e.g., water, DMSO) .

Basic: What validation steps ensure purity of synthesized derivatives?

Answer:

  • Chromatography : TLC (chloroform:methanol) or HPLC (C18 column, acetonitrile/water gradient) .
  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate purity.
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N/S percentages .

Advanced: How to address contradictions in reported biological activities?

Answer:
Discrepancies (e.g., antibacterial potency) may arise from:

  • Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inoculum size .
  • Concentration Gradients : MIC values depend on solvent (DMSO vs. aqueous buffers).
  • Data Triangulation : Validate findings via multiple methods (e.g., agar diffusion + broth dilution) .

Basic: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Solubility Issues : Low solubility in polar solvents (e.g., water) necessitates mixed-solvent systems (DMF/ethanol).
  • Crystal Twinning : SHELXD or TWIN laws in SHELX resolve twinned datasets .
  • Thermal Motion : High displacement parameters require low-temperature (100 K) data collection .

Advanced: What mechanistic insights exist for sulfanyl group reactivity?

Answer:

  • Nucleophilic Substitution : Propylsulfanyl groups undergo displacement with thiols or amines under basic conditions.
  • Oxidation Studies : Sulfanyl to sulfonyl conversion using H₂O₂ or m-CPBA, monitored by IR (S=O stretch at ~1300 cm⁻¹) .
  • Kinetic Analysis : Pseudo-first-order kinetics quantify reaction rates with varying nucleophiles .

Basic: How is antibacterial activity evaluated for such derivatives?

Answer:

  • Agar Diffusion : Zone-of-inhibition assays against S. aureus or E. coli .
  • MIC Determination : Broth microdilution (96-well plates) with serial dilutions (0.5–128 µg/mL) .
  • Positive Controls : Compare to standard antibiotics (e.g., ciprofloxacin) .

Advanced: Can structural modifications enhance pharmacological activity?

Answer:

  • Bioisosteric Replacement : Substitute propylsulfanyl with thiourea or sulfonamide groups .
  • Hybrid Molecules : Conjugate with quinolones or β-lactams for synergistic effects .
  • SAR Studies : Correlate substituent electronegativity (e.g., NO₂, OMe) with MIC values .

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